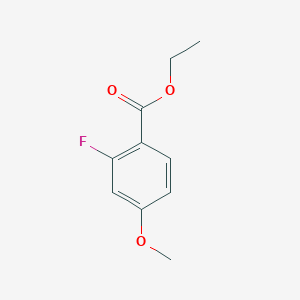

Ethyl 2-fluoro-4-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUTVJPWRDIHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-fluoro-4-methoxybenzoate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-fluoro-4-methoxybenzoate (CAS No. 773135-34-5), a fluorinated aromatic ester of increasing interest in pharmaceutical and materials science research. Recognizing the limited availability of consolidated public data, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines not only the known and predicted properties of the compound but also provides robust, field-proven experimental protocols for their determination and validation. The focus is on establishing a foundational understanding of the molecule's characteristics, enabling its effective use as a versatile chemical intermediate.

Introduction: The Scientific Context

This compound is a substituted aromatic compound featuring a strategic combination of functional groups: an ethyl ester, a methoxy group, and a fluorine atom. This specific arrangement imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Fluorine's high electronegativity can significantly alter a molecule's acidity, basicity, metabolic stability, and lipophilicity, which are critical parameters in drug design.[1][2] The methoxy and ester moieties provide sites for further chemical modification.

While this specific ester is a niche compound, its structural motifs are prevalent in active pharmaceutical ingredients (APIs), including anti-inflammatory agents, and in the development of advanced materials.[1] This guide provides the necessary framework for researchers to fully characterize this molecule, ensuring data integrity and reproducibility in their work.

Molecular Structure and Core Identifiers

A precise understanding of the molecule's fundamental properties begins with its structure and identification.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 773135-34-5 | |

| Molecular Formula | C₁₀H₁₁FO₃ | [3] |

| Molecular Weight | 198.19 g/mol | |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=C(F)C=C(OC)C=C1 | |

Physicochemical Properties: A Data-Driven Overview

Publicly available experimental data for this specific compound is limited. The following table consolidates known information and computationally predicted values to provide a working baseline for laboratory use. Aromatic esters generally exhibit moderate boiling points and densities greater than 1 g/mL.[4]

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | Colorless to light yellow liquid/solid | Typical for aromatic esters. | |

| Melting Point | Not available | Aromatic esters have a wide range of melting points, from -16°C to 190°C.[4] | |

| Boiling Point | Not available | Esters have lower boiling points than corresponding carboxylic acids due to a lack of intermolecular hydrogen bonding.[5][6] | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ethyl acetate, DCM). Limited solubility in water. | Low molar mass esters are somewhat water-soluble.[6] | |

| Calculated LogP | 2.011 | A measure of lipophilicity. Value is for the related isomer Ethyl 3-fluoro-2-methoxybenzoate.[3] | |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | Value is for the related isomer Ethyl 3-fluoro-2-methoxybenzoate.[3] | |

| Hydrogen Bond Acceptors | 3 | [3] | |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 |[3] | |

Analytical Characterization and Methodologies

The cornerstone of utilizing any chemical intermediate is a robust analytical workflow to confirm its identity, purity, and key properties.

Caption: Workflow for comprehensive analytical characterization.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure confirmation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required.

-

¹H NMR: This spectrum will confirm the presence of the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the three aromatic protons.[7] The coupling patterns and chemical shifts of the aromatic protons will be complex due to splitting from each other and from the fluorine atom, but this complexity is diagnostic for the 1,2,4-substitution pattern.

-

¹³C NMR: This provides the carbon count and chemical environment. Key expected signals include the ester carbonyl carbon (~165 ppm), aromatic carbons (with C-F couplings visible), the methoxy carbon (~55 ppm), and the two ethyl carbons.

-

¹⁹F NMR: This is a crucial experiment for any fluorinated compound. It will show a single resonance, confirming the presence of one fluorine environment. Its chemical shift provides insight into the electronic nature of the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

-

Expected Molecular Ion [M]⁺: 198.0692 (calculated for C₁₀H₁₁FO₃).

-

Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z 45) and subsequent loss of carbon monoxide (-CO, m/z 28) are common fragmentation pathways for ethyl benzoates.[8][9]

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the standard method for determining the purity of non-volatile organic compounds like aromatic esters.[10][11] The chromophore in the benzene ring allows for sensitive detection, typically between 230-280 nm. A well-developed method should show a single major peak for the main compound, with any impurities being well-resolved.

Gas Chromatography (GC): For volatile esters, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also an excellent technique for purity analysis. It can effectively separate the target compound from residual solvents or volatile side products from the synthesis.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating system suitability and quality control checks to ensure the generation of trustworthy data.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard approach for assessing the purity of a new batch of this compound.

-

Preparation of Mobile Phase:

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid.

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

-

Filter both phases through a 0.45 µm membrane filter before use.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

-

From the stock, prepare a working solution at 0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: Diode Array Detector (DAD) monitoring at 254 nm.

-

Gradient Program:

-

Start at 40% B, hold for 2 minutes.

-

Linear gradient from 40% to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 40% B over 1 minute and re-equilibrate for 4 minutes.

-

-

-

System Suitability:

-

Before running samples, perform five replicate injections of the working solution.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: % Purity = (Area of main peak / Total area of all peaks) x 100.

-

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

The "shake-flask" method is the gold standard for experimental LogP determination and is critical for predicting a compound's behavior in biological systems.[12][13][14]

-

Phase Preparation:

-

Mix equal volumes of 1-octanol and HPLC-grade water (or a pH 7.4 phosphate buffer for LogD measurement) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.

-

-

Sample Preparation:

-

Accurately weigh ~1-2 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of the pre-saturated 1-octanol. This creates your stock solution.

-

-

Partitioning:

-

In a glass vial, combine 5 mL of the pre-saturated 1-octanol stock solution and 5 mL of the pre-saturated water/buffer phase.

-

Seal the vial and shake gently on a rotator at room temperature for at least 1 hour to allow equilibrium to be reached.

-

Let the vial stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase and an aliquot from the octanol phase.

-

Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method. A calibration curve should be prepared for accurate quantification.

-

-

Calculation:

-

The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Causality: This value is a direct measure of lipophilicity. According to Lipinski's Rule of 5, drug-like compounds often have a LogP value less than 5, making this a crucial early-stage drug development parameter.[15]

-

Conclusion

This compound is a promising chemical intermediate whose full potential is unlocked through a thorough understanding of its physicochemical properties. While published data may be sparse, this guide provides the necessary scientific framework and validated experimental protocols for its complete characterization. By adhering to these methodologies, researchers in drug discovery and materials science can generate reliable, high-quality data, ensuring the compound's effective and reproducible application in their synthetic endeavors.

References

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. [Link]

-

protocols.io. LogP / LogD shake-flask method. [Link]

-

PubMed. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

SIELC Technologies. Separation of Sodium benzoate on Newcrom R1 HPLC column. [Link]

-

The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]

-

NJ Labs. Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. [Link]

-

National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information for "A mild and efficient protocol for the synthesis of esters from alcohols using aqueous HBr and H2O2". [Link]

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

-

Asian Journal of Applied Science and Technology. HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]

-

United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

-

Chemsrc. Ethyl 2-amino-6-fluoro-4-methoxybenzoate | CAS#:1515436-90-4. [Link]

-

PubChem. 4-Ethyl-2-fluoro-1-methoxybenzene. [Link]

-

Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

-

Chemistry LibreTexts. 15.6: Physical Properties of Esters. [Link]

-

ResearchGate. Physicochemical properties of esters. [Link]

-

PubChem. 2-Fluoro-4-methoxybenzoic acid. [Link]

-

NIST. Ethyl o-methylbenzoate. [Link]

-

NIST. Benzoic acid, 4-methoxy-, ethyl ester. [Link]

-

PubChem. Ethyl 2-Methoxybenzoate. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]

- 9. Ethyl 4-methoxybenzoate(94-30-4) MS spectrum [chemicalbook.com]

- 10. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of Sodium benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. enamine.net [enamine.net]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. agilent.com [agilent.com]

- 15. acdlabs.com [acdlabs.com]

A Comprehensive Technical Guide to Ethyl 2-fluoro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-4-methoxybenzoate is a substituted aromatic compound that is gaining significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts specific physicochemical properties that make it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical identity, synthesis, potential applications, and key technical data.

Chemical Identity and Properties

CAS Number: 773135-34-5

Molecular Formula: C₁₀H₁₁FO₃

Molecular Weight: 198.19 g/mol

Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 198.19 g/mol | |

| Molecular Formula | C₁₀H₁₁FO₃ | [1] |

| Topological Polar Surface Area | 35.53 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid.

Workflow for the Synthesis of this compound

Caption: Fischer esterification of 2-fluoro-4-methoxybenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole equivalent of 2-fluoro-4-methoxybenzoic acid in an excess of absolute ethanol (approximately 5-10 mole equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight), to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel to yield pure this compound. A similar procedure is employed for the synthesis of ethyl 4-amino-2-fluorobenzoate[2].

-

Applications in Research and Development

The precursor, 2-fluoro-4-methoxybenzoic acid, is a known building block for the synthesis of active pharmaceutical ingredients, including anti-inflammatory and anticancer agents[3]. The fluorine and methoxy substituents on the aromatic ring of this compound enhance its reactivity and allow it to participate in various chemical reactions, such as nucleophilic substitution[3]. This makes it a valuable intermediate in the synthesis of novel therapeutic agents.

The strategic placement of the fluorine atom can influence the pharmacological properties of the final drug molecule, potentially improving potency and reducing side effects. This is a key consideration in modern drug discovery and development[4].

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in the pharmaceutical and chemical industries. Its well-defined structure and reactivity make it a valuable tool for organic chemists and drug discovery professionals. The straightforward synthesis from its corresponding carboxylic acid ensures its accessibility for a wide range of research and development applications.

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. [Link]

-

National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubChem Compound Database. [Link]

-

PrepChem.com. Synthesis of ethyl 4-ethoxybenzoate. [Link]

-

National Center for Biotechnology Information. Ethyl 4-[fluoro(fluoro)methoxy]benzoate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 2-Fluoro-4-methoxybenzoic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 4-Ethyl-2-fluoro-1-methoxybenzene. PubChem Compound Database. [Link]

-

ResearchGate. Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. [Link]

-

ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]

-

PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations. [Link]

-

SIELC Technologies. Ethyl 2-methoxybenzoate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 4-fluoro-, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

Spectroscopic Characterization of Ethyl 2-fluoro-4-methoxybenzoate: A Technical Guide

Introduction

Ethyl 2-fluoro-4-methoxybenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount for its progression in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a holistic view of the molecule's atomic arrangement, functional groups, and molecular weight. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of structural organic chemistry and data from analogous compounds. The causality behind experimental choices and data interpretation is emphasized to provide researchers with a robust framework for characterization.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following are generalized yet reliable protocols for the characterization of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition :

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[2]

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans, an appropriate spectral width, and a relaxation delay of at least 5 times the longest T1 relaxation time for accurate integration.[3]

-

¹³C NMR : Acquire the spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups.

-

Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl).

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is standard for its high sensitivity and speed.[4][5]

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and typically provides detailed fragmentation patterns.[6] For softer ionization, Chemical Ionization (CI) or Electrospray Ionization (ESI) can be employed to enhance the observation of the molecular ion.[7]

-

Mass Analysis : A quadrupole, time-of-flight (TOF), or ion trap analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluoro and ester groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8-8.0 | Doublet of doublets (dd) | J(H-F) ≈ 8-9, J(H-H) ≈ 2 |

| H-5 | ~6.7-6.9 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 2 |

| H-3 | ~6.6-6.8 | Doublet (d) | J(H-H) ≈ 2 |

| -OCH₂CH₃ | ~4.3-4.4 | Quartet (q) | J(H-H) ≈ 7 |

| -OCH₃ | ~3.8-3.9 | Singlet (s) | - |

| -OCH₂CH₃ | ~1.3-1.4 | Triplet (t) | J(H-H) ≈ 7 |

Causality of Predictions:

-

The chemical shifts of the aromatic protons are predicted based on the additive effects of the substituents on the benzene ring. The ester group is deshielding, while the methoxy group is shielding. The fluorine atom has a complex effect but is generally deshielding.

-

The quartet and triplet for the ethyl group are characteristic of an ethyl ester.[8]

-

The singlet for the methoxy group is expected as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-4 | ~163 (d, J(C-F) ≈ 250 Hz) |

| C-2 | ~158 (d, J(C-F) ≈ 10-15 Hz) |

| C-6 | ~132 |

| C-1 | ~118 (d, J(C-F) ≈ 3-5 Hz) |

| C-5 | ~110 (d, J(C-F) ≈ 20-25 Hz) |

| C-3 | ~101 |

| -OCH₂CH₃ | ~61 |

| -OCH₃ | ~56 |

| -OCH₂CH₃ | ~14 |

Causality of Predictions:

-

The carbonyl carbon of the ester is significantly deshielded, appearing at a high chemical shift.[9]

-

The carbons directly bonded to the electronegative fluorine and oxygen atoms (C-2, C-4) will be deshielded and show coupling to the fluorine atom. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the atoms.

-

The chemical shifts of the aromatic carbons are predicted based on data from substituted benzoates.[10]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C-H stretch (aliphatic) | ~2980-2850 | Medium |

| C=O stretch (ester) | ~1725-1710 | Strong |

| C=C stretch (aromatic) | ~1600, ~1500, ~1450 | Medium to Strong |

| C-O stretch (ester) | ~1300-1100 (two bands) | Strong |

| C-F stretch | ~1250-1000 | Strong |

Causality of Predictions:

-

The strong absorption around 1720 cm⁻¹ is characteristic of the C=O stretch in an aromatic ester.[11][12]

-

The presence of multiple strong bands in the 1300-1000 cm⁻¹ region is indicative of the C-O stretching vibrations of the ester and ether functional groups, as well as the C-F stretch.[13][14]

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment Ion | Identity |

| 198 | [M]⁺ | Molecular Ion |

| 153 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 125 | [M - OCH₂CH₃ - CO]⁺ | Loss of ethoxy radical and carbon monoxide |

| 169 | [M - C₂H₅]⁺ | Loss of ethyl radical |

Causality of Predictions:

-

The fragmentation pattern of ethyl esters of benzoic acids is well-established.[15] The most common fragmentation is the loss of the ethoxy radical (-•OCH₂CH₃) to form a stable acylium ion.[15][16]

-

Further fragmentation of the acylium ion by loss of carbon monoxide (CO) is also a common pathway.

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted major fragmentation pathway for this compound in an EI mass spectrometer.

Caption: Predicted major fragmentation pathway of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and reliable characterization of the target molecule can be achieved. The provided protocols for data acquisition and the in-depth interpretation of the predicted spectra serve as a valuable resource for researchers in the fields of chemical synthesis and drug development, ensuring the scientific integrity of their work.

References

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Mass Spectrometry Tutorial (Dr. Kamel Harrata). Chemical Instrumentation Facility, Iowa State University. [Link]

-

Small molecule NMR sample preparation. Georgia Tech NMR Center. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

IR Spectrum: Esters. Química Organica.org. [Link]

-

Ionization Methods in Organic Mass Spectrometry. JEOL. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. [Link]

-

IR Spectrum Analysis of Aromatic Compounds. Scribd. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

-

Ethyl benzoate. PubChem. [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC, NIH. [Link]

-

Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology, Oxford Academic. [Link]

-

IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. [Link]

-

Show the structure of the fragment ions for the mass spectrum of ethyl benzoate. Chegg. [Link]

-

Infrared Spectroscopy. MSU chemistry. [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

-

Basic NMR Concepts. Boston University. [Link]

-

The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. Filo. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. as.uky.edu [as.uky.edu]

- 5. measurlabs.com [measurlabs.com]

- 6. fiveable.me [fiveable.me]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. askfilo.com [askfilo.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Spectrum: Esters [quimicaorganica.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. pharmacy180.com [pharmacy180.com]

- 16. Solved Show the structure of the fragment ions for the mass | Chegg.com [chegg.com]

The Architectural Blueprint of a Pharmaceutical Building Block: A Crystallographic Guide to Ethyl 2-fluoro-4-methoxybenzoate Derivatives

Abstract

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. This technical guide provides an in-depth exploration of the crystal structure of ethyl 2-fluoro-4-methoxybenzoate and its derivatives, compounds of significant interest in medicinal chemistry. While the definitive crystal structure of this compound remains to be reported in publicly accessible databases, this paper will establish a robust predictive framework based on the crystallographic analysis of closely related analogues. By examining the crystal packing, intermolecular interactions, and conformational preferences of precursors and structural isomers, we can infer the likely solid-state architecture of this important pharmaceutical intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical methodology for crystallographic studies and a deeper understanding of the subtle forces that govern the supramolecular assembly of these valuable compounds.

Introduction: The Significance of Crystal Structure in Drug Design

The solid-state structure of an active pharmaceutical ingredient (API) or its synthetic intermediates has profound implications for its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For derivatives of benzoic acid, a common scaffold in numerous pharmaceuticals, understanding the crystal packing is paramount. The introduction of substituents such as fluorine and methoxy groups can dramatically alter the intermolecular interactions, leading to different polymorphic forms with distinct therapeutic profiles. This compound serves as a key building block in the synthesis of more complex molecules, and a comprehensive understanding of its crystallography is essential for rational drug design and solid-form development.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

The unequivocal determination of a molecule's crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique allows for the precise mapping of electron density within a crystal, revealing atomic positions, bond lengths, bond angles, and the intricate network of intermolecular interactions.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure follows a well-defined experimental path. The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction.

Experimental Protocol: Crystallization of Small Organic Molecules

-

Solvent Selection: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol) is performed to identify a solvent or solvent system in which the compound has moderate solubility.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over hours to days. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small, open container, which is then enclosed in a larger, sealed vessel containing a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can lead to the growth of single crystals.

-

Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data. A full sphere of diffraction data is then collected.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

A Predictive Structural Analysis: Insights from a Key Precursor

In the absence of a published crystal structure for this compound, we turn our attention to its immediate precursor, 2-fluoro-4-(methoxycarbonyl)benzoic acid. The crystal structure of this compound provides a foundational understanding of the preferred intermolecular interactions and packing motifs.

Crystal Structure of 2-Fluoro-4-(methoxycarbonyl)benzoic Acid

The crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid reveals a packing arrangement dominated by strong hydrogen bonding interactions.[1]

| Parameter | Value |

| Chemical Formula | C₉H₇FO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.536(7) |

| b (Å) | 7.591(7) |

| c (Å) | 8.523(8) |

| α (°) | 99.480(14) |

| β (°) | 108.748(13) |

| γ (°) | 99.240(14) |

| Volume (ų) | 443.3(7) |

| Z | 2 |

| Table 1: Crystallographic data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1] |

The molecules form classic carboxylic acid dimers through strong O—H···O hydrogen bonds between the carboxyl groups of adjacent molecules.[1] These dimers are further linked into sheets by C—H···O and C—H···F interactions.[1] Notably, the carboxylic acid group is twisted out of the plane of the benzene ring, while the methoxycarbonyl group is nearly coplanar.[1]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-fluoro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-4-methoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a fluorine atom and a methoxy group on the benzene ring, imparts unique electronic properties that are often sought after in the development of bioactive molecules. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the rationale behind the chosen methodologies.

Synthetic Strategies: A Focus on Starting Materials

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route often depends on factors such as the availability and cost of the precursors, the desired scale of the reaction, and the required purity of the final product. The most common and practical starting point is 2-fluoro-4-methoxybenzoic acid.

Route 1: Esterification of 2-Fluoro-4-methoxybenzoic Acid

The most direct and widely employed method for the synthesis of this compound is the esterification of 2-fluoro-4-methoxybenzoic acid.[1] This reaction involves the condensation of the carboxylic acid with ethanol in the presence of an acid catalyst.

This reaction proceeds via the Fischer esterification mechanism.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by the hydroxyl group of ethanol leads to the formation of a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. The reaction is an equilibrium process, and to drive it towards the product side, ethanol is often used in excess, or water is removed as it is formed.[2]

Materials:

-

2-Fluoro-4-methoxybenzoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane or other suitable organic solvent

Procedure:

-

To a stirred solution of 2-fluoro-4-methoxybenzoic acid in a large excess of ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like dichloromethane and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation.

For an alternative microwave-assisted esterification method, which can significantly reduce reaction times, refer to the work by Amore and Leadbeater.[3]

Alternative Starting Materials and Synthetic Pathways

While the esterification of 2-fluoro-4-methoxybenzoic acid is the most straightforward approach, the synthesis of the acid itself is a critical consideration. The following sections explore common starting materials for the synthesis of 2-fluoro-4-methoxybenzoic acid, which can then be converted to the target ethyl ester.

Route 2: From 3-Fluoroanisole

3-Fluoroanisole is a commercially available starting material that can be converted to 2-fluoro-4-methoxybenzoic acid through a multi-step process.

Step 1: Formylation of 3-Fluoroanisole

The introduction of a formyl group onto the 3-fluoroanisole ring can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or by using a strong base like n-butyllithium followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Step 2: Oxidation of 2-Fluoro-4-methoxybenzaldehyde

The resulting 2-fluoro-4-methoxybenzaldehyde is then oxidized to the corresponding carboxylic acid. A common and efficient method involves using an oxidizing agent like silver oxide and sodium hydroxide, followed by acidification.[1]

Step 3: Esterification

The final step is the Fischer esterification of the 2-fluoro-4-methoxybenzoic acid with ethanol as described in Route 1.

Route 3: From 2-Amino-4-methoxybenzonitrile

Another viable route starts from 2-amino-4-methoxybenzonitrile, which can be synthesized from precursors like 2,6-difluoro-4-methoxybenzonitrile.[4]

Step 1: Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting an aryl amine to various functional groups via a diazonium salt intermediate.[5][6][7] In this case, the amino group of 2-amino-4-methoxybenzonitrile is diazotized using sodium nitrite in the presence of a strong acid (e.g., HBF₄ for fluorination, known as the Balz-Schiemann reaction).[8] The resulting diazonium salt is then treated with a fluoride source to introduce the fluorine atom, yielding 2-fluoro-4-methoxybenzonitrile.

Step 2: Hydrolysis of the Nitrile

The nitrile group of 2-fluoro-4-methoxybenzonitrile is then hydrolyzed to a carboxylic acid under acidic or basic conditions to produce 2-fluoro-4-methoxybenzoic acid.

Step 3: Esterification

Finally, the carboxylic acid is esterified with ethanol to give the desired product.

Quantitative Data Summary

The following table summarizes typical yields for the key reaction steps discussed. It is important to note that actual yields can vary depending on the specific reaction conditions and scale.

| Starting Material | Reaction Step | Product | Typical Yield (%) |

| 2-Fluoro-4-methoxybenzoic acid | Fischer Esterification | This compound | 70-90 |

| 2-Fluoro-4-methoxybenzaldehyde | Oxidation | 2-Fluoro-4-methoxybenzoic acid | High |

| 2-Amino-4-methoxybenzonitrile | Sandmeyer Reaction (Fluorination) | 2-Fluoro-4-methoxybenzonitrile | 60-80 |

| 2-Fluoro-4-methoxybenzonitrile | Hydrolysis | 2-Fluoro-4-methoxybenzoic acid | High |

Conclusion

The synthesis of this compound is most efficiently achieved through the direct esterification of 2-fluoro-4-methoxybenzoic acid. However, the choice of starting material for the synthesis of the acid itself offers flexibility based on commercial availability and cost. The Sandmeyer reaction provides a robust method for introducing the fluorine atom when starting from an amino-substituted precursor. For researchers and drug development professionals, a thorough understanding of these synthetic routes is crucial for the efficient and cost-effective production of this important chemical intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.

- ChemicalBook. (n.d.). 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis.

- Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?

- Wikipedia. (n.d.). Sandmeyer reaction.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.

- ResearchGate. (n.d.). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid.

- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.

- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzonitrile.

- J&K Scientific LLC. (n.d.). Sandmeyer Reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ChemicalBook. (n.d.). 2-Fluoro-4-hydroxybenzonitrile synthesis.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- ChemicalBook. (n.d.). Ethyl 4-fluorobenzoate synthesis.

- Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.

- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- Benchchem. (n.d.). Synthesis routes of 2-Fluoro-4-nitrobenzonitrile.

- Guidechem. (n.d.). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?

- RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.

- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.

- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

- Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.

- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

- Guidechem. (n.d.). 4-Fluoro-2-methoxybenzoic acid 395-82-4 wiki.

- ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?

- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

Sources

- 1. innospk.com [innospk.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to Ethyl 2-fluoro-4-methoxybenzoate for Researchers and Drug Development Professionals

This compound (CAS No. 773135-34-5) is a fluorinated aromatic ester that has garnered significant interest as a key intermediate and building block in organic synthesis.[1][2] Its strategic functionalization—featuring an activating methoxy group, a deactivating but synthetically versatile fluorine atom, and an ethyl ester moiety—makes it a valuable precursor for the synthesis of complex molecules. This guide provides an in-depth analysis of its commercial availability, key applications, synthesis, and analytical characterization, tailored for professionals in research and drug development. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug product, making this intermediate particularly relevant in medicinal chemistry.

Part 1: Commercial Sourcing and Supplier Overview

The accessibility of starting materials is a critical first step in any research or development pipeline. This compound is available from several reputable chemical suppliers, typically on a research to bulk scale. When selecting a supplier, researchers should consider not only price but also purity, available documentation (Certificate of Analysis, SDS), and lead times.

Below is a comparative table of prominent commercial suppliers for this compound.

| Supplier | CAS Number | Molecular Formula | Purity/Specification | Notes |

| Sigma-Aldrich (Merck) | 773135-34-5 | C₁₀H₁₁FO₃ | Not specified on the product page, but technical documents are available.[1] | A major global supplier with extensive documentation and support.[1] |

| Matrix Scientific | 773135-34-5 | C₁₀H₁₁FO₃ | Not specified, MDL Number MFCD06204492 provided.[2] | Specializes in fine chemicals and building blocks for research.[2] |

| BLD Pharm | 773135-34-5 | C₁₀H₁₁FO₃ | Available via Sigma-Aldrich.[1] | A supplier of various organic building blocks. |

| ChemScene | Not directly listed, but offers structurally similar compounds like Ethyl 3-fluoro-2-methoxybenzoate (CAS 1106304-72-6) and Ethyl 4-chloro-3-fluoro-2-methoxybenzoate (CAS 2113520-17-3). | C₁₀H₁₁FO₃ (for the 3-fluoro isomer) | ≥97% or ≥98% for related compounds.[3][4] | Offers custom synthesis and commercial production services.[3] |

Procurement and Quality Validation Workflow

A systematic approach to procurement and validation is essential to ensure the quality and consistency of starting materials. The following workflow outlines the key steps from supplier selection to material acceptance.

Caption: A typical workflow for procuring and validating chemical reagents.

Part 2: Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile intermediate. The related acid, 2-Fluoro-4-methoxybenzoic acid, is a known building block for active pharmaceutical ingredients (APIs), including anti-inflammatory and anticancer agents.[5] This suggests that the ethyl ester is a direct precursor or a close derivative for similar applications.

-

Pharmaceutical Synthesis : The compound serves as a scaffold for creating more complex molecules. The fluorine and methoxy groups can modulate biological pathways by influencing enzyme and receptor interactions.[5] For instance, fluorinated benzoic acids are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[6]

-

Agrochemicals : Beyond pharmaceuticals, this structural motif is found in agrochemicals, contributing to the development of novel herbicides and fungicides for crop protection.[5]

-

Materials Science : The precursor, 2-Fluoro-4-methoxybenzaldehyde, is used in developing advanced materials like organic light-emitting diodes (OLEDs) and specialty polymers, indicating a potential application space for its derivatives.[7]

Part 3: Synthesis and Reaction Mechanisms

Proposed Synthetic Protocol: Fischer Esterification

This protocol is based on standard, well-established esterification procedures.[8]

-

Reaction Setup : To a round-bottom flask charged with 2-fluoro-4-methoxybenzoic acid (1.0 eq), add absolute ethanol (10-20 volumes).

-

Catalyst Addition : While stirring, slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.05-0.1 eq) to the mixture.

-

Heating : Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction : Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Caption: Proposed synthesis of this compound via Fischer esterification.

Part 4: Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

| Analytical Method | Purpose | Expected Outcome/Data |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A primary peak corresponding to the product's mass-to-charge ratio (m/z) and retention time. Purity is determined by the peak area percentage. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment for less volatile or thermally labile impurities. | Similar to GC-MS, provides purity data based on chromatographic separation and mass detection. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and identification. | Provides a unique spectral fingerprint. ¹H NMR confirms proton environments, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR confirms the presence and environment of the fluorine atom. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Shows characteristic absorption bands for the ester carbonyl (C=O), C-O, and C-F bonds. |

Experimental Protocol: GC-MS for Purity Analysis

This is a generalized protocol for the quality control analysis of organic compounds.[9][10][11][12][13]

-

Sample Preparation : Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup :

-

GC Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection : Inject 1 µL of the sample solution using a split or splitless injection mode.

-

Oven Program : Start with an initial temperature of ~60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250-280°C.

-

Carrier Gas : Use helium at a constant flow rate.

-

-

MS Detection : Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of approximately 40-400 amu.

-

Data Analysis : Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. Confirm identity by comparing the obtained mass spectrum with a reference spectrum.

Caption: Decision tree for selecting a primary chromatographic analysis method.

Part 5: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, general precautions for related aromatic esters and fluorinated compounds should be followed.[14][15][16][17]

-

Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid contact with skin, eyes, and clothing.[17]

-

Storage : Store in a tightly closed container in a cool, dry place.[17] Some related compounds are noted to be moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[15][16]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[14]

Conclusion

This compound is a readily available and synthetically valuable building block for professionals in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern offers a handle for diverse chemical transformations. By understanding the landscape of commercial suppliers, employing robust validation and analytical methods, and adhering to safe handling practices, researchers can effectively integrate this versatile intermediate into their development pipelines to accelerate innovation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 773135-34-5 Cas No. | Ethyl 2-fluoro-4-methoxy-benzoate | Matrix Scientific [matrixscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

- 9. env.go.jp [env.go.jp]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. biosynth.com [biosynth.com]

Molecular weight and formula of Ethyl 2-fluoro-4-methoxybenzoate

An In-depth Technical Guide to Ethyl 2-fluoro-4-methoxybenzoate

Abstract

This compound is a fluorinated aromatic ester of significant interest to the chemical and pharmaceutical industries. Its unique substitution pattern, featuring a fluorine atom ortho to the ester and a methoxy group para to it, makes it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its core properties, a detailed methodology for its synthesis and characterization, and an exploration of its applications, particularly as a building block in the development of novel therapeutic agents. By grounding technical protocols in established chemical principles, this document serves as an essential resource for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its use in quantitative experimental design and for predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 773135-34-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁FO₃ | [2][4] |

| Molecular Weight | 198.19 g/mol | [1][4] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Purity | Commercially available up to 95% | [2] |

Note: Experimental data such as boiling point, melting point, and density are not widely reported in publicly available literature. These properties would typically be determined empirically upon synthesis.

Molecular Structure

The structural arrangement of functional groups in this compound is key to its reactivity and utility as a synthetic precursor. The fluorine atom's electron-withdrawing nature and the methoxy group's electron-donating character create a unique electronic environment on the aromatic ring.

Caption: 2D structure of this compound.

Synthesis and Purification

The most direct and industrially scalable method for preparing this compound is via the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid.

Synthetic Principle

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism relies on the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol (ethanol). The subsequent elimination of a water molecule yields the target ester. The reaction is an equilibrium process; therefore, using excess ethanol or removing water as it forms is crucial to drive the reaction toward the product.

Proposed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

2-Fluoro-4-methoxybenzoic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH, 10-20 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-methoxybenzoic acid.

-

Reagent Addition: Add anhydrous ethanol, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude ester using flash column chromatography on silica gel, typically with an ethyl acetate/hexanes gradient, to obtain the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Post-synthesis, confirming the identity and purity of the compound is paramount. The following are expected analytical signatures based on the molecule's structure:

-

¹H NMR: The spectrum should show a characteristic triplet and quartet for the ethyl group protons, a singlet for the methoxy group protons, and complex multiplets for the three aromatic protons, with coupling patterns influenced by the adjacent fluorine atom.

-

¹³C NMR: The spectrum will display 10 distinct carbon signals. The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant (¹J C-F), providing definitive evidence of fluorination.

-

Mass Spectrometry (MS): Electron Ionization MS (EI-MS) would show a molecular ion peak (M⁺) at m/z = 198.19, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (typically ~1720 cm⁻¹), C-O stretches for the ester and ether linkages, and C-F and aromatic C-H stretches.

Applications in Research and Drug Development

While this compound is primarily an intermediate, its structural motifs are highly relevant in medicinal chemistry. Its precursor, 2-fluoro-4-methoxybenzoic acid, is a known building block for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and anticancer agents.[5][6]

-

Scaffold for API Synthesis: The compound serves as a readily modifiable scaffold. The ester can be hydrolyzed back to the carboxylic acid or converted to an amide, providing access to a wide range of derivatives.

-

Role of Fluorine: The strategic incorporation of fluorine is a common strategy in drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups.

-

Role of the Methoxy Group: The methoxy group can participate in hydrogen bonding and often improves the pharmacokinetic profile of a drug candidate.

-

Intermediate for Heterocycles: This class of compound is frequently used in the synthesis of complex heterocyclic systems, which form the core of many modern pharmaceuticals.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is widely available for this compound. However, based on data for structurally related chemicals and general laboratory standards, the following precautions are recommended.[7][8] The compound is indicated with the GHS07 pictogram, suggesting it may cause skin and eye irritation.[2][4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Available from: [Link]

-

MarkHerb. SAFETY DATA SHEET - Ethyl p-Methoxycinnamate. Available from: [Link]

-

PubChem. 4-Ethyl-2-fluoro-1-methoxybenzene. Available from: [Link]

-

National Institutes of Health (NIH). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available from: [Link]

-

PubChem. 2-Fluoro-4-methoxybenzoic acid. Available from: [Link]

-

ChemSynthesis. ethyl 4-methoxybenzoate. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Available from: [Link]

-

ResearchGate. how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations. Available from: [Link]

-

PubChem. Ethyl 2-fluoro-4-nitrobenzoate. Available from: [Link]

-

NIST. Benzoic acid, 4-fluoro-, ethyl ester. Available from: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 773135-34-5 [sigmaaldrich.com]

- 3. 773135-34-5 Cas No. | Ethyl 2-fluoro-4-methoxy-benzoate | Matrix Scientific [matrixscientific.com]

- 4. chemscene.com [chemscene.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Solubility profile of Ethyl 2-fluoro-4-methoxybenzoate

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-fluoro-4-methoxybenzoate

Foreword

In the landscape of pharmaceutical and chemical synthesis, the intermediates we choose are as critical as the final active molecule. This compound is one such pivotal building block. Its utility, however, is fundamentally governed by its physical properties, chief among them being solubility. A comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is the bedrock of efficient process development, enabling rational solvent selection for reactions, defining parameters for purification and crystallization, and guiding early-stage formulation strategies. This guide eschews a simple recitation of data, instead providing a holistic analysis grounded in first principles and validated experimental design. We will dissect the molecular attributes of this compound to predict its behavior and provide a robust, field-proven protocol for its empirical determination, ensuring the data you generate is not just a number, but a reliable tool for innovation.

Molecular Profile of this compound

To comprehend the solubility of a molecule, we must first understand the molecule itself. This compound (CAS No. 773135-34-5) possesses a distinct architecture that dictates its interaction with potential solvents.

Caption: Key structural features of the target molecule.

The key functional groups—an aromatic ring, an ethyl ester, a methoxy group, and a fluorine atom—each contribute to the overall physicochemical personality of the compound.

Physicochemical Properties: A Predictive Overview

Predictive models, grounded in extensive empirical data, provide a strong starting point for understanding a molecule's behavior. The table below summarizes key computed properties for this compound.

| Property | Predicted Value | Significance in Solubility |

| Molecular Weight | 198.19 g/mol | Influences lattice energy in the solid state and diffusion characteristics. |

| logP (Octanol/Water) | ~2.01 | This positive value indicates a preference for nonpolar (lipophilic) environments over polar (aqueous) ones, strongly suggesting poor water solubility.[1] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | Represents the surface area contributed by polar atoms (oxygens). This moderate value suggests some interaction with polar solvents is possible, but is likely outweighed by the nonpolar regions.[1] |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents like water. |

| Hydrogen Bond Acceptors | 3 (ester and methoxy oxygens) | The ability to accept hydrogen bonds allows for some favorable interaction with protic solvents, though this is often not sufficient to grant high solubility.[1] |

Expert Insight: The logP value is the most telling predictor here. A value around 2 indicates that the compound is approximately 100 times more soluble in octanol than in water. This immediately directs our solvent selection strategy away from purely aqueous systems and towards organic or co-solvent systems for any process application.

The Cornerstone of Solubility: The Shake-Flask Method

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The saturation shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility.[2] It is designed to achieve a true equilibrium between the dissolved and undissolved solid phases of the compound, providing the most accurate measure of its solubility in a given medium at a specific temperature.

Causality-Driven Experimental Protocol

This protocol is presented not as a mere sequence of steps, but as a self-validating system where each action has a specific, critical purpose.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials & Equipment:

-

This compound (purity ≥98%)

-

Analytical balance (readability ± 0.1 mg)

-

Scintillation vials with PTFE-lined caps

-

Calibrated positive displacement pipettes

-

Thermostatic orbital shaker/incubator

-

Centrifuge (optional, for enhancing separation)

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and appropriate diluents

Workflow Diagram:

Caption: The self-validating workflow of the shake-flask solubility protocol.

Step-by-Step Methodology:

-

System Preparation: Add an excess of solid this compound to a vial. Causality: An excess is visually confirmed by the presence of undissolved solid throughout the experiment, which is the only way to guarantee that the solution has reached its saturation point.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the test solvent.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate for a predetermined time (typically 24 to 48 hours). Causality: Solubility is highly temperature-dependent.[3][4] Precise temperature control is non-negotiable for data accuracy. The extended agitation time ensures the system reaches a true thermodynamic equilibrium, as opposed to a transient kinetic state.[5]

-

Phase Separation: After the equilibration period, let the vials stand in the incubator without agitation for at least 2 hours. This allows for the sedimentation of the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately pass it through a 0.22 µm syringe filter into a clean vial. Causality: This is the most critical step for preventing artificially high results. Failure to filter out microscopic, undissolved particulates will lead to a gross overestimation of solubility.

-

Analysis: Prepare a standard calibration curve of the compound in the same solvent. Accurately dilute the filtered sample to fall within the linear range of the calibration curve and analyze by HPLC.

-

Calculation: Determine the concentration from the calibration curve and multiply by the dilution factor to obtain the final solubility, typically expressed in mg/mL or µg/mL.

Anticipated Solubility Profile & Solvent Selection Rationale

Based on the molecule's structure and physicochemical properties, we can logically predict its solubility across different solvent classes. This provides a framework for efficient solvent screening.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Field Insights |